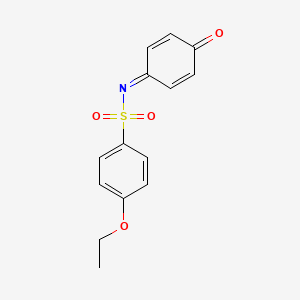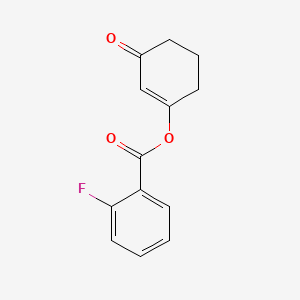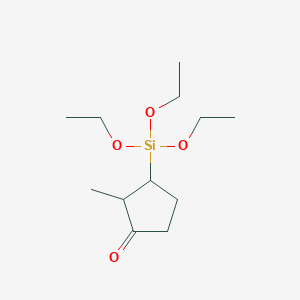![molecular formula C17H21N B12557967 2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine CAS No. 159804-89-4](/img/structure/B12557967.png)
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine is a chemical compound that features a unique structure combining a cyclopentadiene ring, a cyclohexyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes. Substitution reactions on the pyridine ring can introduce various functional groups, such as nitro or halogen groups .
Wissenschaftliche Forschungsanwendungen
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a ligand in biochemical studies, particularly in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentadiene and pyridine rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta-1,3-diene: A simpler compound with a similar cyclopentadiene ring structure.
Cyclohexylmethyl chloride: A precursor in the synthesis of the target compound.
Pyridine: A basic heterocyclic compound that forms the core of the target molecule.
Uniqueness
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine is unique due to its combination of three distinct structural motifs: the cyclopentadiene ring, the cyclohexyl group, and the pyridine ring. This unique structure imparts specific chemical and physical properties that are not found in simpler compounds, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
159804-89-4 |
|---|---|
Molekularformel |
C17H21N |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
2-[(1-cyclopenta-1,3-dien-1-ylcyclohexyl)methyl]pyridine |
InChI |
InChI=1S/C17H21N/c1-5-11-17(12-6-1,15-8-2-3-9-15)14-16-10-4-7-13-18-16/h2-4,7-8,10,13H,1,5-6,9,11-12,14H2 |
InChI-Schlüssel |
PGXSMAGMAYJUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC2=CC=CC=N2)C3=CC=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)



![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)


![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)

![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
